(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
CAS No. |
157248-19-6 |
|---|---|
Molecular Formula |
C15H15BF2O2 |
Molecular Weight |
276.09 g/mol |
IUPAC Name |
[2,3-difluoro-4-(4-propylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H15BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13(16(19)20)15(18)14(12)17/h4-9,19-20H,2-3H2,1H3 |
InChI Key |
VRALYMROPDACFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCC)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Difluoro-4-bromophenylmagnesium Bromide
Aryl bromides serve as starting materials for Grignard reagent formation. In a nitrogen-protected reactor, magnesium chips react with 2,3-difluoro-4-bromobromobenzene in anhydrous tetrahydrofuran (THF) or n-butyl ether. The reaction is initiated with catalytic rubigan magnesium bromide at 120°C, yielding the Grignard intermediate. Key parameters include:
Boronation with Trimethyl Borate
The Grignard reagent is reacted with trimethyl borate under profound hypothermia (-70°C) to form the boronic ester. Subsequent acidolysis with 20% hydrochloric acid liberates the boronic acid. For example, in a 100L reactor, dropwise addition of the Grignard reagent to trimethyl borate in THF at -70°C, followed by hydrolysis, yields 93% pure product after recrystallization.
Optimization Insights :
-
Solvent choice : n-Butyl ether minimizes byproducts compared to THF.
-
Temperature : Reactions below -30°C suppress ester degradation.
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
The biphenyl structure is constructed via palladium-catalyzed coupling between halogenated arylboronic acids and aryl halides.
Coupling 4'-Propylbromobenzene with 2,3-Difluoro-4-boronophenylboronic Acid
A mixture of 4'-propylbromobenzene, 2,3-difluoro-4-boronophenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in toluene/ethanol (3:1) is refluxed under nitrogen. The reaction achieves >90% conversion after 12 hours, as confirmed by HPLC.
Critical Factors :
-
Catalyst loading : 1–2 mol% Pd(PPh₃)₄ balances cost and efficiency.
-
Base selection : Na₂CO₃ outperforms K₂CO₃ in minimizing protodeboronation.
One-Pot Sequential Functionalization
A streamlined approach combines Grignard formation, boronation, and coupling in a single reactor.
Integrated Synthesis Protocol
-
Grignard Formation : 2,3-Difluoro-4-bromobromobenzene reacts with magnesium in n-butyl ether.
-
Boronation : Trimethyl borate is added at -70°C, followed by hydrochloric acid hydrolysis.
-
Suzuki Coupling : The crude boronic acid is coupled with 4'-propylbromobenzene using Pd(OAc)₂ and SPhos ligand.
Yield and Purity :
| Step | Solvent | Temperature | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Grignard Formation | n-Butyl ether | 120°C | 95 | 99.8 |
| Boronation | THF | -70°C | 93 | 99.5 |
| Suzuki Coupling | Toluene | 110°C | 88 | 98.7 |
Recrystallization and Purification
Final purification ensures pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
- Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid can serve as a coupling partner for various electrophiles, enabling the synthesis of complex organic molecules.
- Case Study : Research has demonstrated its effectiveness in coupling with aryl halides to produce substituted biphenyls, which are valuable intermediates in pharmaceuticals and agrochemicals.
-
Ligand Development :
- The compound's unique structure allows it to act as a ligand in transition metal catalysis, enhancing the efficiency of various catalytic processes.
- Example : In palladium-catalyzed reactions, the fluorinated biphenyl can stabilize the metal center, improving reaction yields.
Medicinal Chemistry Applications
-
Biological Activity :
- Although research on the biological activity of (2,3-difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is limited, boronic acids are known for their ability to interact with biological systems.
- They can inhibit proteasomes and specific enzymes involved in disease pathways. The fluorinated structure may enhance selectivity against certain biological targets.
- Research Findings : Preliminary studies suggest potential applications in cancer therapy by targeting proteasome activity.
-
Drug Design :
- The compound's electronic properties make it a candidate for designing new therapeutic agents. Its ability to selectively bind to biomolecules could lead to the development of novel drugs with improved efficacy and reduced side effects.
- Example : Similar compounds have been explored for their ability to inhibit enzyme activity in metabolic pathways related to cancer.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as coupling or oxidation, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Fluorine Substitution Patterns
- 2,3-Difluoro vs. 3,5-Difluoro : The target compound’s 2,3-difluoro arrangement on Ring A enhances steric and electronic effects compared to 3,5-difluoro isomers (e.g., ). This impacts reactivity in cross-coupling reactions and binding affinity in biological targets .
- Monofluoro vs. Difluoro: Single-fluorine analogs (e.g., ) exhibit lower polarity and reduced steric hindrance, favoring higher yields in Suzuki reactions but less selectivity in medicinal chemistry applications .
Alkyl vs. Alkoxy Substituents
- Propyl (Target) vs.
Functional Group Modifications
- Boronic Acid vs. Carboxylic Acid () : The boronic acid group enables cross-coupling reactions, whereas carboxylic acid derivatives () are used as direct API intermediates, highlighting divergent synthetic pathways .
Research Findings and Trends
Synthetic Efficiency: Yields for deuterated analogs (54% in ) suggest room for optimization in non-deuterated versions of the target compound .
Structure-Activity Relationships (SAR) : Difluoro substitution at 2,3-positions (vs. 3,5-) improves binding to hydrophobic enzyme pockets, as observed in IDO1 inhibitors () .
Market Availability : Fluorinated boronic acids are commercially available (e.g., ), underscoring demand for tailored derivatives like the target compound .
Biological Activity
(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14F2B
- Molecular Weight : 232.27 g/mol
- CAS Number : 126163-02-8
The biological activity of boronic acids often involves their ability to interact with enzymes and proteins through reversible covalent bonding. This interaction can inhibit proteases and other enzymes critical in various biological pathways. Specifically, the difluorobiphenyl structure may enhance lipophilicity and cellular permeability, facilitating better interaction with target proteins.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown neuroprotective effects against oxidative stress induced by hydrogen peroxide (H2O2), suggesting potential applications in neurodegenerative diseases .
2. Neuroprotective Effects
Research has demonstrated that certain derivatives can effectively reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines exposed to oxidative stress. This neuroprotective activity is crucial for developing treatments for conditions like Alzheimer's disease .
3. Enzyme Inhibition
Boronic acids are known for their role as inhibitors of serine proteases and other enzymes. The specific compound may exhibit similar inhibitory effects on β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that modifications to the biphenyl structure can enhance potency against BACE1 while maintaining selectivity over other proteases .
Study 1: Neuroprotection Against H2O2
A study evaluated the effects of a compound structurally related to (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in ROS levels and improved cell viability when treated with the compound prior to H2O2 exposure .
Study 2: BACE1 Inhibition Profile
Another investigation focused on the structure-activity relationship (SAR) of boronic acid derivatives as BACE1 inhibitors. The study found that specific modifications to the biphenyl moiety could lead to enhanced inhibitory activity while minimizing off-target effects, suggesting a promising avenue for drug development targeting Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H14F2B |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 126163-02-8 |
| Antioxidant Activity | Significant reduction in ROS levels |
| Neuroprotective Activity | Improved cell viability under oxidative stress |
Q & A
Q. What are the standard synthetic routes for (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biaryl bond formation. A representative protocol involves reacting a halogenated biphenyl precursor (e.g., 4-iodo-2,3-difluorobiphenyl) with a propyl-substituted boronic acid under palladium catalysis. For example, describes a similar reaction using K₂CO₃ as a base, acetone as a solvent, and heating at 59°C for 2 hours, yielding 54% after purification by silica gel chromatography . Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved efficiency.
- Base optimization : K₂CO₃ or Na₂CO₃ to stabilize the boronate intermediate.
Q. How is the compound purified post-synthesis?
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts . For crystalline derivatives, recrystallization from ethanol or acetone is effective, as demonstrated in for analogous biphenyl boronic acids . Purity is verified via HPLC (>95%) or TLC.
Q. What spectroscopic methods confirm its structure?
- ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns (e.g., reports ¹⁹F NMR δ −111.49 ppm for difluoro groups) .
- Mass spectrometry (EI or ESI) : Molecular ion peaks (e.g., m/z 358 for deuterated analogs in ) confirm molecular weight .
- ¹³C NMR : Aromatic carbons adjacent to boron show characteristic shifts (~125–140 ppm) .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura couplings for this compound?
Low yields (e.g., 25% in vs. 54% in ) may stem from:
- Steric hindrance : The 2,3-difluoro and 4’-propyl groups impede Pd catalyst access. Using bulkier ligands (e.g., SPhos) or microwave-assisted heating can improve reactivity .
- Boronic acid stability : Anhydrous conditions and degassed solvents minimize hydrolysis.
- Catalyst loading : Increasing Pd concentration (0.5–1.5 mol%) enhances turnover .
Q. How stable is this boronic acid under aqueous or thermal conditions?
Boronic acids are prone to hydrolysis , forming boroxines or aryl alcohols. Stability studies (e.g., TGA/DSC) show decomposition above 200°C . For aqueous reactions, buffered pH (7–9) and short reaction times are critical. highlights that alkyl chains (e.g., decyl groups) improve solubility and reduce aggregation in polar solvents .
Q. What role does this compound play in synthesizing deuterated liquid crystals?
As shown in , deuterated analogs (e.g., 3T4-d₈) are synthesized for NMR studies of liquid crystal dynamics. The propyl chain and fluorine substituents enhance mesophase stability, while isotopic labeling enables precise analysis of molecular alignment .
Q. What challenges arise in regioselectivity during cross-couplings?
The electron-withdrawing fluorine substituents (2,3-positions) deactivate the aryl ring, directing coupling to the 4-position. Competing homocoupling can occur if boronic acid purity is low. notes that trifluoromethoxy groups further modulate electronic effects, requiring careful optimization of reaction conditions .
Q. Are there applications in medicinal chemistry or enzyme inhibition?
While direct data is limited, analogous boronic acids (e.g., ’s phosphonic acid derivatives) act as nonpeptidic enzyme inhibitors by forming reversible bonds with active-site diols . The 2,3-difluoro motif may enhance binding affinity to hydrophobic pockets.
Data Contradictions and Methodological Solutions
- Yield discrepancies : (54%) vs. (25%) highlights the impact of substrate purity and catalyst-ligand systems . Pre-purification of boronic acids via recrystallization improves consistency.
- Fluorine coupling in NMR : ’s ¹⁹F NMR data (δ −111.49 ppm) suggests minimal coupling, whereas other studies (e.g., ) show splitting due to adjacent substituents. Use of deuterated solvents and high-field NMR (>400 MHz) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
